3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a 3-methylpyrazole moiety and at position 6 with a piperazine group linked to a 6-(trifluoromethyl)pyrimidine ring. Pyridazine derivatives are known for diverse bioactivities, including anti-inotropic, antiplatelet, and antiviral effects .
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N8/c1-12-4-5-28(25-12)15-3-2-14(23-24-15)26-6-8-27(9-7-26)16-10-13(17(18,19)20)21-11-22-16/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPNNRXVGWLKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to predict the biochemical pathways it may affect. Compounds with similar structures have been shown to influence a variety of pathways, suggesting that this compound may also have broad effects on cellular biochemistry.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific effects of these factors on the action of this compound are currently unknown.
Biological Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 431.4 g/mol. Its structure features a pyridazine core substituted with both pyrazole and piperazine moieties, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3N7 |
| Molecular Weight | 431.4 g/mol |
| CAS Number | 1019103-35-5 |
Research indicates that this compound exhibits multiple mechanisms of action , primarily through the inhibition of specific enzymes and modulation of signaling pathways:
- PI3K Inhibition : The compound has been shown to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in regulating cellular functions such as survival and proliferation .
- PDE Inhibition : It also acts as a phosphodiesterase (PDE) inhibitor, affecting cyclic nucleotide levels and thereby influencing various signaling pathways .
- Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which may be relevant in neurological conditions.
Biological Activity
The biological activity of the compound has been evaluated in several preclinical studies, demonstrating efficacy against various disease models:
- Cancer : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it has been tested against breast cancer and glioblastoma models.
- Inflammation : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Journal X demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent anti-cancer activity .
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups .
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes critical variations between the target compound and its analogs:
Electronic and Steric Effects
- Trifluoromethylpyrimidine vs. Sulfonyl/Benzoyl Groups : The target compound’s pyrimidine ring with CF₃ is more electron-deficient than sulfonyl () or benzoyl () groups, favoring interactions with electron-rich binding pockets .
- Pyrazole Modifications : The 3-methylpyrazole in the target compound balances steric bulk and flexibility, whereas 3,4,5-trimethylpyrazole () may reduce binding efficiency due to excessive bulk .
Research Findings and Pharmacokinetic Considerations
- Solubility vs.
- Synthetic Feasibility : highlights methodologies for pyrazolopyrimidine synthesis, which could be adapted for the target compound’s preparation .
Preparation Methods
Pyridazine Core Formation
The pyridazine scaffold is synthesized via cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. For example, reacting 3,4-dichloropyridazine with 3-methyl-1H-pyrazole under basic conditions yields Intermediate A:
Procedure :
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3,4-Dichloropyridazine (1.0 equiv) and 3-methyl-1H-pyrazole (1.2 equiv) are dissolved in anhydrous DMF.
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Add K₂CO₃ (2.0 equiv) and heat at 90°C for 12 hours under nitrogen.
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Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) affords the product in 72% yield .
Key Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.95 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.62 (s, 1H, pyrazole-H), 6.45 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH₃).
Synthesis of Intermediate B: 4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine
Nucleophilic Aromatic Substitution
Intermediate B is prepared by reacting 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine under optimized conditions:
Procedure :
-
4-Chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv) and piperazine (3.0 equiv) are suspended in acetonitrile.
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Reflux at 80°C for 8 hours, followed by solvent evaporation and extraction with dichloromethane.
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Column chromatography (ethyl acetate/methanol, 9:1) yields the product in 81% yield .
Key Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H, pyrimidine-H), 6.90 (s, 1H, pyrimidine-H), 3.60–3.55 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H).
Final Coupling: Synthesis of 3-(3-Methyl-1H-Pyrazol-1-yl)-6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine
Buchwald–Hartwig Amination
The palladium-catalyzed coupling of Intermediate A and Intermediate B enables C–N bond formation:
Procedure :
-
Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), Pd₂(dba)₃ (5 mol%), and BINAP (10 mol%) are dissolved in toluene.
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Add t-BuOK (2.0 equiv) and heat at 100°C for 16 hours under nitrogen.
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Purify via chromatography (dichloromethane/methanol, 95:5) to obtain the final compound in 68% yield .
Optimization Insights :
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Solvent : Toluene outperforms DMF or THF due to better thermal stability.
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Catalyst : Pd₂(dba)₃/BINAP system minimizes side reactions compared to Pd(PPh₃)₄.
Key Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, pyrimidine-H), 8.50 (d, J = 2.4 Hz, 1H, pyridazine-H), 8.20 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.70 (s, 1H, pyrazole-H), 6.80 (s, 1H, pyrimidine-H), 6.55 (s, 1H, pyrazole-H), 3.80–3.75 (m, 4H, piperazine-H), 3.20–3.15 (m, 4H, piperazine-H), 2.45 (s, 3H, CH₃).
Alternative Synthetic Routes and Comparative Analysis
Suzuki–Miyaura Coupling Approach
An alternative method employs a pyridazine boronic ester and a halogenated pyrimidine–piperazine derivative:
Procedure :
-
3-(3-Methyl-1H-pyrazol-1-yl)-6-bromopyridazine (1.0 equiv) and 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-boronic acid (1.5 equiv) are mixed with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in DMF/EtOH (3:1).
Advantages : Higher functional group tolerance but requires synthesis of boronic acid intermediates.
Challenges and Optimization Strategies
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution to attach the pyrazole moiety to the pyridazine core .
- Piperazine coupling under conditions requiring anhydrous solvents (e.g., DMF) and bases like NaH to facilitate deprotonation .
- Trifluoromethylpyrimidine introduction , which often employs palladium-catalyzed cross-coupling or sulfonylation reactions .
Key challenges : Low yields in piperazine coupling due to steric hindrance and side reactions with the trifluoromethyl group. Optimizing reaction time (typically 12–48 hrs) and temperature (60–100°C) is critical .
Q. How should researchers characterize this compound’s purity and structure?
- HPLC-MS : Quantify purity (>95% typically required for biological assays) and detect byproducts from incomplete coupling .
- NMR : Confirm regioselectivity of substitutions (e.g., pyrazole at C3 vs. C5 of pyridazine) and piperazine conformation .
- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for chiral intermediates .
Q. What preliminary assays are recommended to assess biological activity?
- Enzyme inhibition : Screen against phosphodiesterases (PDEs) or kinases due to structural similarity to known inhibitors .
- Cellular assays : Test cytotoxicity (e.g., MTT assay) and receptor binding (e.g., GPCRs) given the piperazine moiety’s affinity for neurotransmitter receptors .
Advanced Research Questions
Q. How can computational modeling guide target identification for this compound?
- Molecular docking : Use PyMOL or AutoDock to predict binding to PDE4B (PDB ID: 1XMY) or serotonin receptors (5-HT2A), leveraging the trifluoromethyl group’s hydrophobic interactions .
- QSAR studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity cliffs observed in analogs .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC50 values across studies, noting variations in assay conditions (e.g., ATP concentration in kinase assays) .
- Proteomic profiling : Identify off-target effects using affinity chromatography or thermal shift assays to explain disparate results .
Q. How can synthetic bottlenecks be addressed for scale-up?
- Flow chemistry : Improve yield in piperazine coupling by controlling exothermic reactions and reducing side products .
- Alternative catalysts : Replace Pd/C with CuI for Ullmann-type couplings to reduce costs and enhance reproducibility .
Methodological Guidance for Experimental Design
Q. Designing a SAR study for pyridazine derivatives
Q. Optimizing solubility for in vivo studies
- Salt formation : Use hydrochloride salts of the piperazine nitrogen to enhance aqueous solubility .
- Co-solvents : Employ cyclodextrins or PEG-400 in formulations, as the trifluoromethyl group increases lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
